Cas no 1071369-10-2 (Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate)

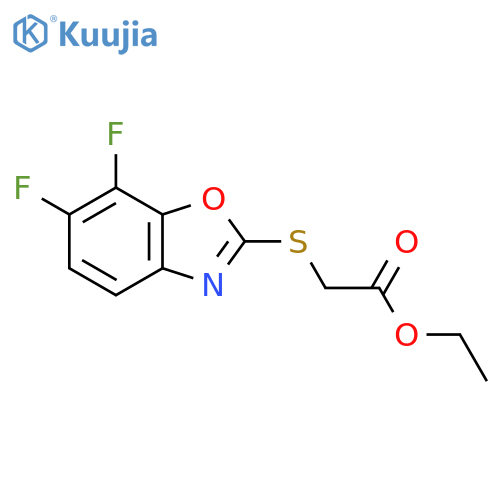

1071369-10-2 structure

商品名:Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate

CAS番号:1071369-10-2

MF:C11H9F2NO3S

メガワット:273.255868673325

MDL:MFCD11696463

CID:4679237

Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate 化学的及び物理的性質

名前と識別子

-

- ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate

- Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]-acetate

- Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate

- ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate

- STK502939

- SBB046569

- BB 0240850

- ethyl 2-(6,7-difluorobenzoxazol-2-ylthio)acetate

- ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate

- (6,7-Difluorobenzooxazol

- Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate

-

- MDL: MFCD11696463

- インチ: 1S/C11H9F2NO3S/c1-2-16-8(15)5-18-11-14-7-4-3-6(12)9(13)10(7)17-11/h3-4H,2,5H2,1H3

- InChIKey: NZZXHQBTINITSU-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)OCC)C1=NC2C=CC(=C(C=2O1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 308

- トポロジー分子極性表面積: 77.6

Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405265-500 mg |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |

1071369-10-2 | 500MG |

€254.60 | 2023-02-20 | ||

| Chemenu | CM485262-5g |

Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |

1071369-10-2 | 97% | 5g |

$*** | 2023-04-03 | |

| TRC | E019585-500mg |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]-acetate |

1071369-10-2 | 500mg |

$ 450.00 | 2022-06-05 | ||

| abcr | AB405265-5g |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate; . |

1071369-10-2 | 5g |

€877.00 | 2025-02-20 | ||

| A2B Chem LLC | BA36085-500mg |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |

1071369-10-2 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| A2B Chem LLC | BA36085-1g |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |

1071369-10-2 | >95% | 1g |

$509.00 | 2024-04-20 | |

| Ambeed | A994675-5g |

Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |

1071369-10-2 | 97% | 5g |

$760.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395988-5g |

Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |

1071369-10-2 | 97% | 5g |

¥8640.00 | 2024-08-09 | |

| Chemenu | CM485262-1g |

Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |

1071369-10-2 | 97% | 1g |

$*** | 2023-04-03 | |

| abcr | AB405265-5 g |

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |

1071369-10-2 | 5 g |

€907.00 | 2023-07-19 |

Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1071369-10-2 (Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1071369-10-2)Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0